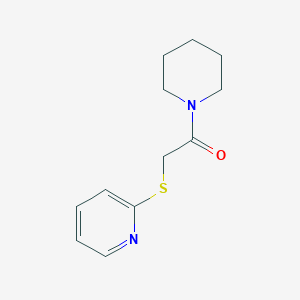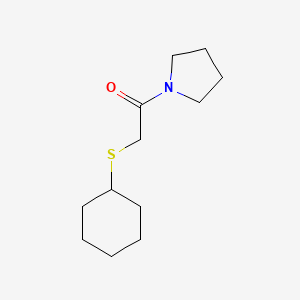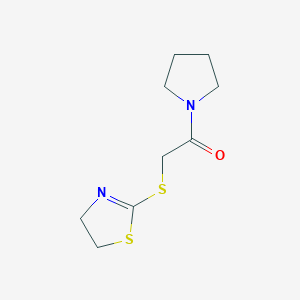
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as PPS and has a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of PPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. PPS has been shown to inhibit the activity of the enzyme p38 MAPK, which is involved in the regulation of cell growth and differentiation. Additionally, PPS has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
PPS has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, PPS has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. Additionally, PPS has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PPS in lab experiments include its high potency and selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. However, the limitations of using PPS in lab experiments include its low solubility in water, which can make it difficult to dissolve and administer in experiments.
Direcciones Futuras
There are several future directions for the study of PPS, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacological properties for clinical use. Additionally, further research is needed to explore the potential applications of PPS in other scientific fields, such as materials science and nanotechnology.
In conclusion, 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique molecular structure and pharmacological properties make it a promising candidate for drug development, particularly in the field of cancer therapy. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone involves a multi-step process that starts with the reaction of 2-bromopyridine with piperidine in the presence of a base. The resulting intermediate is then treated with thioacetic acid, followed by oxidation with hydrogen peroxide to obtain the final product.
Aplicaciones Científicas De Investigación
PPS has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, PPS has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PPS has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the development of drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-piperidin-1-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(14-8-4-1-5-9-14)10-16-11-6-2-3-7-13-11/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQMMLMJWLGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)

